N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides It features a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid hydrazide with benzoic acid derivatives under specific conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization of the hydrazide to form the oxadiazole ring .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can enhance the efficiency of the reaction .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, which may have different biological activities.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit certain enzymes involved in cancer cell proliferation.
Receptors: It may bind to specific receptors, altering signal transduction pathways and leading to therapeutic effects.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(4-methoxyphenyl)-1,3,4-triazol-2-yl)benzamide
- N-(4-methoxyphenyl)-1,3,4-imidazol-2-yl)benzamide
Comparison: N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to its thiadiazole and triazole analogs, the oxadiazole derivative often exhibits enhanced stability and different biological activities .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-9-7-12(8-10-13)15-18-19-16(22-15)17-14(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXGOOGKGVJRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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